N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide
Overview
Description
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.27. The purity is usually 95%.
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Scientific Research Applications
Chromatographic Enantioseparation
Chiral sulfinamide derivatives, including N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide, are used extensively in chemistry, medicine, and materials science. Their chromatographic enantioseparation has been studied, with factors like column types and temperatures affecting separation outcomes (Zeng et al., 2018).
Mechanistic Insights in Chemical Reactions
Investigations using DFT computations have provided insights into the stereoselective nucleophilic 1,2-addition reactions involving chiral sulfinamides (Hennum et al., 2014).
Microwave-assisted Synthesis
A microwave-assisted, solvent-free method has been developed for synthesizing optically pure N-(tert-butylsulfinyl)imines, demonstrating the importance of sulfinamides in efficient and environmentally friendly chemical syntheses (Collados et al., 2012).
Antimicrobial Applications
Sulfinamide derivatives have been synthesized for use as antimicrobial agents, highlighting their potential in pharmaceutical applications (Darwish et al., 2014).
Enantioselective Synthesis
Sulfinamides have been used in enantioselective synthesis, a critical aspect of producing pharmaceuticals and other chiral compounds (Fernández‐Salas et al., 2014).
Stereoselective Cycloaddition
Sulfinamides are central to stereoselective cycloaddition reactions, crucial for synthesizing cyclic sulfoximines and sulfinamides (Ye et al., 2014).
Syntheses and Transformations
Sulfinamides, particularly enantiopure versions, are widely used in organic and medicinal synthesis, demonstrating diverse reactivity and transformation capabilities (Qingle et al., 2021).
Ligand Applications in Catalysis
Chiral sulfinamide/sulfoxide derivatives have been synthesized and used as ligands in catalytic reactions, showing significant potential in enantioselective syntheses (Borrego et al., 2019).
Direct Synthesis from Thiols and Amines
Sulfinamides, crucial in drug design, have been directly synthesized from thiols and amines, highlighting their role in efficient and environmentally friendly processes (Cao et al., 2021).
Chiral Sulfinamides as Organocatalysts
Chiral sulfinamides have been developed as efficient organocatalysts for stereochemical induction in various chemical reactions (Pei et al., 2006).
Properties
IUPAC Name |
N-(3-cyanooxetan-3-yl)-2-methylpropane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-7(2,3)13(11)10-8(4-9)5-12-6-8/h10H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHQPIWMCKRZMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1(COC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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